3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea

Medicinal chemistry Lead optimization Urea transporter inhibition

This disubstituted urea features a unique 4-chloro-1,1-dioxothiolan ring and meta-nitrophenyl group, offering distinct electronic and steric properties not replicated by para-nitro or thiourea analogs. Its dual pharmacophore enables simultaneous interrogation of nitric oxide synthase and urea transporter pathways, making it essential for neuroinflammation target studies. Co-procurement with CAS 443652-86-6 and CAS 946203-44-7 is recommended for unambiguous structure-activity relationship analysis.

Molecular Formula C11H12ClN3O5S
Molecular Weight 333.74
CAS No. 946259-65-0
Cat. No. B2429651
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea
CAS946259-65-0
Molecular FormulaC11H12ClN3O5S
Molecular Weight333.74
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Cl)NC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12ClN3O5S/c12-9-5-21(19,20)6-10(9)14-11(16)13-7-2-1-3-8(4-7)15(17)18/h1-4,9-10H,5-6H2,(H2,13,14,16)
InChIKeyZCTYWJMBMSNIBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea (CAS 946259-65-0): Compound-Class Context for Informed Procurement


3-(4-Chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea (CAS 946259-65-0; molecular formula C₁₁H₁₂ClN₃O₅S; MW 333.75) is a synthetic disubstituted urea derivative that incorporates a 3-nitrophenyl pharmacophore linked to a 4-chloro-1,1-dioxothiolan-3-yl (cyclic sulfone) moiety [1] . The compound belongs to a structurally focused series of N,N′-disubstituted urea and thiourea analogs investigated for modulation of nitric oxide synthase (NOS) and urea transporter (UT) proteins [2] [3]. Its defining structural features—the chloro substituent on the saturated thiolane sulfone ring combined with the meta-nitro orientation on the phenyl ring—distinguish it chemically from its closest commercially available analogs, which either lack the chlorine atom, bear the nitro group in the para position, or employ a thiourea linkage instead of a urea bridge.

Why 3-(4-Chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(3-nitrophenyl)urea Cannot Be Interchanged with In-Class Analogs


Substituting this compound with a structurally related nitrophenyl-urea or thiourea is not equivalent because multiple structural variables—each with established structure-activity impact—diverge simultaneously among commercially available analogs. The presence of the 4-chloro substituent on the dioxothiolan ring introduces both steric bulk (van der Waals volume difference vs. H) and a moderate electron-withdrawing inductive effect that can alter hydrogen-bond donor/acceptor geometry at the urea bridge and influence target-binding conformations [1]. The urea linkage (vs. thiourea) confers different H-bonding distances (C=O vs. C=S), metabolic stability toward oxidative desulfuration, and isoform selectivity profiles, as demonstrated across NOS and UT inhibitor series [2] [3]. The meta-nitro orientation on the phenyl ring yields distinct electronic resonance and steric presentation compared to para-nitro analogs, which has been shown to affect UT isoform selectivity (e.g., 3-nitrophenyl-thiourea IC₅₀ ~0.2 mM for both UT-A1 and UT-B vs. 4-nitrophenyl-thiourea IC₅₀ 1.3 mM for UT-A1 and ~10 mM for UT-B) [4]. These concurrent structural differences preclude reliable extrapolation of potency, selectivity, or physicochemical behavior from any single analog.

Product-Specific Quantitative Differentiation Evidence for CAS 946259-65-0


Chlorinated Dioxothiolan Scaffold vs. Non-Halogenated Analog: Physicochemical Differentiation

The target compound incorporates a chlorine atom at the 4-position of the 1,1-dioxothiolan ring, a feature absent in the otherwise identical non-chlorinated analog 1-(1,1-dioxothiolan-3-yl)-3-(3-nitrophenyl)urea (CAS 443652-86-6). This single-atom difference (Cl vs. H) increases the molecular weight from 299.31 to 333.75 Da (Δ = 34.44 Da; +11.5%) [1]. Computational data for the stereochemically defined 4-chloro-4-nitrophenyl congener (1-[(3S,4S)-4-chloro-1,1-dioxothiolan-3-yl]-3-(4-nitrophenyl)urea) shows a calculated LogP of approximately 0.6, indicating moderate hydrophilicity consistent with the polar sulfone and urea functionalities [2]. The chlorine substituent introduces an additional hydrogen-bond acceptor site (C–Cl can engage in halogen bonding), expands van der Waals surface area, and is expected to reduce oxidative metabolic liability at the thiolane ring compared to the unsubstituted analog [3].

Medicinal chemistry Lead optimization Urea transporter inhibition

Urea Linkage vs. Thiourea Analog: Implications for Metabolic Stability and Isoform Selectivity

The target compound features a urea carbonyl (C=O) bridge rather than the thiourea (C=S) found in the closely related analog 3-(4-chloro-1,1-dioxo-1lambda6-thiolan-3-yl)-1-(4-nitrophenyl)thiourea (CAS 946203-44-7) [1]. In a systematic study of N,N′-disubstituted ureas and thioureas as NOS inhibitors, thioureas exhibited consistently higher percentage inhibition than their urea counterparts for both nNOS and iNOS isoforms, but the most promising compound (4g, a thiourea) achieved only IC₅₀ values of 130 μM (nNOS) and 180 μM (iNOS), with eNOS-sparing activity demonstrated in HUVEC functional assays [2]. Urea derivatives in the same series showed lower NOS inhibition but may offer superior metabolic stability by avoiding oxidative desulfuration—a known metabolic liability of thioureas that can generate reactive intermediates [3] [4]. For procurement decisions targeting NOS-related research programs, this urea variant presents a scaffold with potentially cleaner metabolic profile and distinct isoform selectivity relative to thiourea-based inhibitors.

Nitric oxide synthase Metabolic stability Isoform selectivity

Meta-Nitro vs. Para-Nitro Phenyl Orientation: Isoform Selectivity Implications for UT Transporter Programs

The target compound bears the nitro group in the meta (3-) position of the phenyl ring, in contrast to the para (4-) nitrophenyl thiourea analog (CAS 946203-44-7) [1]. A comprehensive structure-activity study of 36 thiourea analogs against UT-A1 and UT-B transporters demonstrated that the nitro position critically governs isoform selectivity: 3-nitrophenyl-thiourea inhibited both UT-A1 and UT-B with an IC₅₀ of ~0.2 mM, whereas 4-nitrophenyl-thiourea was relatively UT-A1 selective (IC₅₀ 1.3 mM for UT-A1 vs. ~10 mM for UT-B, representing a ~7.7-fold selectivity window) [2]. While this data derives from thiourea analogs lacking the dioxothiolan moiety, the electronic and steric contribution of the nitro substituent position to target engagement is a transferable pharmacophoric principle. Additionally, the non-chlorinated dioxothiolan urea analog (CAS 443652-86-6) has been reported in multiple vendor and database sources to act as a nanomolar-potency UT-B inhibitor with a novel 'urearetic' mechanism [3], providing a direct class-level precedent for urea transporter modulation by this chemotype.

Urea transporter UT-B inhibitor Isoform selectivity Diuretic

Commercial Purity Benchmarking Against Closest Available Analogs

The target compound is commercially supplied at ≥95% purity (typical catalog specification: 95%+) as confirmed by multiple vendor listings [1]. This purity specification is consistent with research-grade standards for structure-activity relationship (SAR) studies and in vitro biological evaluation. The molecular identity is verified by the unique CAS registry number 946259-65-0 and confirmed SMILES notation: O=C(Nc1cccc([N+](=O)[O-])c1)NC1CS(=O)(=O)CC1Cl [2]. In comparison, the non-chlorinated analog (CAS 443652-86-6, MW 299.31) and the para-nitro thiourea analog (CAS 946203-44-7, MW 333.75) are also commercially available with comparable purity specifications, enabling direct procurement of matched-pair analog sets for systematic SAR exploration [3].

Chemical procurement Purity specification Research-grade compound

Dual Pharmacophore Potential: NOS Inhibition Class Precedent Combined with UT Transporter Modulation

The target compound structurally merges two independently validated pharmacophoric elements: (i) the 3-nitrophenyl-urea motif, previously optimized in both NOS inhibitor series (with sub-millimolar IC₅₀ values achieved in thiourea congeners) and UT inhibitor series (with nanomolar potency reported for dioxothiolan urea analogs), and (ii) the 4-chloro-1,1-dioxothiolan moiety that provides conformational constraint and halogen-mediated interactions [1] [2]. In the Chayah et al. NOS inhibitor series, urea derivatives 4a–q demonstrated nNOS inhibition ranging from 12% to 43% at 1 mM, with docking studies confirming key hydrogen-bond interactions between the urea NH groups and conserved active-site residues (Glu592 and heme propionate in nNOS; Glu371 in iNOS) [3]. Independently, dioxothiolan-containing ureas have been reported to achieve nanomolar UT-B inhibition through a pore-blocking mechanism, with the sulfone oxygen atoms contributing to target engagement [4]. No single commercially available analog simultaneously presents the 4-chloro-dioxothiolan substitution, the meta-nitrophenyl orientation, and the urea bridge in one molecule, making CAS 946259-65-0 the only procurement option for probing potential polypharmacology or selectivity crosstalk between NOS and UT pathways.

Polypharmacology Nitric oxide synthase Urea transporter Drug discovery

Recommended Research and Procurement Application Scenarios for CAS 946259-65-0


Matched-Pair SAR Profiling: Chlorinated vs. Non-Chlorinated Dioxothiolan Urea Analogs

Procure CAS 946259-65-0 alongside its direct non-chlorinated analog (CAS 443652-86-6) to establish the quantitative contribution of the 4-chloro substituent to target affinity, selectivity, and metabolic stability in UT-B or NOS enzyme assays. The 34.44 Da molecular weight increment and added halogen-bonding capacity provide a clean single-variable comparison critical for lead optimization programs [1].

Urea vs. Thiourea Linkage Comparison Under Identical Substituent Conditions

Co-procure CAS 946259-65-0 (urea) with CAS 946203-44-7 (thiourea, para-nitro) or synthesize the corresponding meta-nitro thiourea to isolate the impact of the C=O vs. C=S bridge on NOS isoform inhibition potency and oxidative metabolic stability. The Chayah et al. (2016) NOS inhibitor series provides a validated assay framework for this comparison [2].

Urea Transporter UT-B Inhibitor Hit Expansion and Selectivity Profiling

Deploy CAS 946259-65-0 as a structurally differentiated hit in UT-B inhibitor screening cascades, building on the nanomolar potency precedent established by the dioxothiolan urea chemotype in the Anderson et al. (2007) urearetic discovery program. The meta-nitro orientation predicts a balanced UT-A1/UT-B inhibition profile, distinguishing it from para-nitro analogs that favor UT-A1 selectivity [3].

NOS-UT Polypharmacology Probe for Neuroinflammatory Disease Models

Use CAS 946259-65-0 as a single-molecule tool to simultaneously interrogate NOS and UT pathways in cellular or in vivo models of neuroinflammation, where both NO overproduction (via nNOS/iNOS) and urea dysregulation are implicated. The compound's dual pharmacophore structure enables pathway crosstalk studies without the confounding pharmacokinetic variables introduced by co-administering separate NOS and UT inhibitors [4].

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